2-(4-chlorophenyl)-4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1,3-oxazol-5(4H)-one
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Overview
Description
2-(4-chlorophenyl)-4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1,3-oxazol-5(4H)-one typically involves the condensation of 4-chlorobenzaldehyde with 4,6-dimethyl-2-aminopyrimidine in the presence of a suitable catalyst. The reaction is followed by cyclization to form the oxazole ring. Common reaction conditions include the use of solvents like ethanol or methanol and heating under reflux.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.
Reduction: Reduction reactions could target the oxazole ring or the chlorophenyl group.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, oxazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, compounds like this are explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor modulators, or other bioactive molecules.
Industry
Industrially, such compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, oxazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1,3-thiazol-5(4H)-one
- 2-(4-chlorophenyl)-4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1,3-imidazol-5(4H)-one
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1,3-oxazol-5(4H)-one lies in its specific substitution pattern and the presence of the oxazole ring, which can impart distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-1,3-oxazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-9-7-10(2)20-16(19-9)18-8-13-15(22)23-14(21-13)11-3-5-12(17)6-4-11/h3-8,22H,1-2H3/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRLJNOCOKSNBE-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=CC2=C(OC(=N2)C3=CC=C(C=C3)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C/C2=C(OC(=N2)C3=CC=C(C=C3)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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